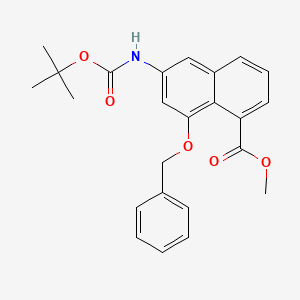

Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate

Description

Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate is a complex organic compound that features a naphthalene core substituted with various functional groups

Properties

Molecular Formula |

C24H25NO5 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-8-phenylmethoxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C24H25NO5/c1-24(2,3)30-23(27)25-18-13-17-11-8-12-19(22(26)28-4)21(17)20(14-18)29-15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3,(H,25,27) |

InChI Key |

RUZGWXOOFKVHQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)C=CC=C2C(=O)OC)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted naphthalene precursor, which undergoes:

- Introduction of the benzyloxy group at the 8-position,

- Protection of the amino group at the 6-position with a tert-butoxycarbonyl (Boc) group,

- Formation of the methyl ester at the 1-position.

The key challenges include regioselective substitution and maintaining the integrity of sensitive functional groups during the synthesis.

Reported Synthetic Procedure

A representative synthesis is described in a 2014 publication by the American Chemical Society (ACS), which outlines the preparation of This compound (compound 5 in the original paper) via carbonylation of a 5-iodo precursor:

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Starting material: 4 (500 mg, 1.17 mmol) | Suspension in DMF–methanol (2:1), 0.13 M | - |

| 2 | Pd(OAc)₂ (26.2 mg, 0.117 mmol), xantphos (135 mg, 0.234 mmol), K₂CO₃ (162 mg, 1.17 mmol) | Under nitrogen atmosphere, CO gas bubbled, sealed vessel heated to 100 °C for 17 h | Carbonylation reaction to form methyl ester |

| 3 | Work-up: Dilution with ethyl acetate, washing with water and saturated NaCl, drying over Na₂SO₄ | Purification by flash chromatography (10–20% EtOAc/hexanes gradient) | 60% isolated yield, orange solid, mp 178–179 °C |

This method involves palladium-catalyzed carbonylation of an aryl iodide precursor under CO atmosphere to introduce the methyl ester group at the 1-position of the naphthalene ring.

Protection of the Amino Group

The amino group at the 6-position is protected as the tert-butoxycarbonyl (Boc) derivative, a common protecting group in organic synthesis to prevent undesired reactions at the amine during subsequent steps.

The Boc protection is generally introduced by reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 8-position can be introduced by nucleophilic aromatic substitution or via protection of a hydroxy group as the benzyl ether. This is often achieved by treating the corresponding hydroxy derivative with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Alternative Synthetic Considerations

- The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be employed to install substituents at specific positions on the naphthalene ring before final functional group transformations.

- The methyl ester group can also be introduced by esterification of the corresponding carboxylic acid using methylating agents or via direct carbonylation under CO atmosphere as described above.

Data Tables Summarizing Key Experimental Details

| Parameter | Details |

|---|---|

| Starting material | 5-Iodo-6-(Boc-amino)-8-(benzyloxy)-1-naphthoate precursor |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) and methanol mixture (2:1) |

| Temperature | 100 °C |

| Reaction time | 17 hours |

| Atmosphere | Carbon monoxide (CO), nitrogen inert atmosphere |

| Purification | Flash chromatography (ethyl acetate/hexanes gradient) |

| Yield | 60% isolated yield |

| Physical state | Orange solid |

| Melting point | 178–179 °C |

Analysis of Preparation Methods

- Palladium-catalyzed carbonylation under CO atmosphere is an effective method for introducing the methyl ester group regioselectively at the 1-position of the naphthalene ring.

- The use of xantphos as a ligand stabilizes the palladium catalyst and facilitates the carbonylation.

- The Boc protecting group ensures the amino functionality remains intact during harsh reaction conditions.

- The benzyloxy group is generally introduced prior to carbonylation to avoid deprotection or side reactions.

- The reaction conditions require careful control of atmosphere and temperature to achieve optimal yields.

- Purification by flash chromatography is necessary to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.

Scientific Research Applications

Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 8-(benzyloxy)-1-naphthoate: Lacks the Boc-protected amino group.

Methyl 6-amino-1-naphthoate: Lacks the benzyloxy group.

Methyl 8-(benzyloxy)-6-amino-1-naphthoate: Lacks the Boc protection.

Biological Activity

Methyl 8-(benzyloxy)-6-((tert-butoxycarbonyl)amino)-1-naphthoate is a synthetic organic compound with the chemical formula and a molecular weight of approximately 341.4 g/mol. It features a complex structure characterized by a naphthalene core, which is substituted with a benzyloxy group and a tert-butoxycarbonyl-amino moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Structure and Functional Groups

The compound consists of several key functional groups that contribute to its reactivity and biological activity:

- Naphthoate Moiety : Provides aromatic character and potential for electrophilic substitution.

- Benzyloxy Group : Enhances lipophilicity, potentially aiding in membrane permeability.

- Tert-butoxycarbonyl Group : Commonly used as a protecting group for amines, facilitating further chemical modifications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, optimized for yield and purity through techniques such as chromatography. A common route includes:

- Formation of the naphthoate structure.

- Introduction of the benzyloxy group.

- Protection of the amine with tert-butoxycarbonyl.

Pharmacological Potential

This compound has shown promise in various biological assays:

- In Vitro Studies : Initial studies indicate that the compound may exhibit inhibitory effects on certain enzymes, potentially influencing pathways relevant to inflammation and cancer.

- In Vivo Studies : Further research is necessary to evaluate its efficacy in animal models, especially concerning its pharmacokinetics and pharmacodynamics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including:

- Enzymes involved in inflammatory pathways.

- Receptors that mediate cellular signaling.

Interaction Studies

Recent studies have focused on understanding the pharmacodynamics of this compound through interaction studies with various biological targets. These studies are essential for determining the viability of this compound in therapeutic contexts.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects that may influence biological activity:

| Compound Name | Structure Features | Similarities | Unique Aspects |

|---|---|---|---|

| Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate | Benzoate with tert-butoxycarbonyl | Aromatic character | Different substitution pattern |

| Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate | Ethyl substitution on benzoate | Similar protective group | Ethyl vs. benzyloxy |

| Methyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine | Imidazo-pyridazine core | Potential bioactivity | Imidazole vs. naphthalene core |

Q & A

Basic: What are the recommended synthetic strategies for introducing benzyloxy and tert-butoxycarbonyl (Boc) groups into naphthoate derivatives?

Answer:

The benzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction using benzyl alcohol derivatives, while the Boc group is added through carbamate formation with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA catalysis). For example, in analogous compounds, tert-butyl carbamate intermediates are synthesized by reacting primary amines with Boc anhydride in dichloromethane at 0–25°C . Key steps include:

- Benzyloxy introduction: Protect hydroxyl groups early to avoid side reactions.

- Boc protection: Ensure anhydrous conditions to prevent premature deprotection.

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy: 1H and 13C NMR confirm the benzyloxy (δ ~4.9–5.1 ppm for OCH2Ph) and Boc (δ ~1.4 ppm for C(CH3)3) groups. Aromatic protons in the naphthalene ring appear as multiplet signals between δ 7.0–8.5 ppm .

- LC-MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ or [M+Na]+ ions).

- X-ray crystallography: For unambiguous confirmation, single-crystal X-ray analysis resolves spatial arrangements (as demonstrated in structurally similar naphtho[2,3-d]-1,3-dioxole derivatives) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, given competing side reactions?

Answer:

- Solvent selection: Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in Boc protection steps .

- Temperature control: Maintain low temperatures (0–5°C) during Boc anhydride addition to minimize carbamate scrambling .

- Catalysis: DMAP (4-dimethylaminopyridine) accelerates Boc group installation by stabilizing transition states .

- Monitoring: Use TLC or in-situ IR to detect intermediates and terminate reactions at optimal conversion points.

Advanced: What are the stability challenges for Methyl 8-(benzyloxy)-6-(Boc-amino)-1-naphthoate under varying pH and temperature conditions?

Answer:

- Acidic conditions: The Boc group is labile below pH 3, leading to deprotection. Stability studies in HCl/MeOH (0.1 M, 25°C) show >90% degradation within 24 hours .

- Thermal stability: Decomposition occurs above 80°C (TGA data for similar Boc-protected compounds), necessitating storage at –20°C under inert atmosphere .

- Light sensitivity: UV-Vis studies indicate photodegradation in solution; amber vials are recommended for long-term storage .

Basic: What is the role of this compound in drug discovery pipelines?

Answer:

It serves as a key intermediate for:

- Peptide mimetics: The Boc-protected amine enables selective coupling in solid-phase synthesis .

- Kinase inhibitors: Naphthoate scaffolds are precursors for RSK (ribosomal S6 kinase) inhibitors, as seen in related Boc-containing compounds .

- Prodrug design: Ester groups (e.g., methyl naphthoate) enhance bioavailability and are hydrolyzed in vivo .

Advanced: How can solubility issues in polar solvents be mitigated during experimental workflows?

Answer:

- Co-solvent systems: Use DMSO/water mixtures (e.g., 10% DMSO) for aqueous assays .

- Derivatization: Convert the methyl ester to a sodium salt (via saponification) for improved aqueous solubility .

- Microwave-assisted synthesis: Enhance dissolution rates by heating in acetonitrile/DMF .

Advanced: What mechanistic insights explain unexpected byproducts during Boc deprotection?

Answer:

Common issues include:

- Carbamate scrambling: Traces of water or alcohols can lead to transesterification, forming methyl or benzyl carbamates. Use anhydrous TFA in dichloromethane for clean deprotection .

- Aminolysis: Residual amines in reaction mixtures may attack the Boc group prematurely. Pre-purify intermediates via acid-base extraction .

Basic: How should researchers address contradictory NMR data (e.g., unexpected splitting patterns)?

Answer:

- Dynamic effects: Rotameric equilibria in the Boc group can cause splitting; acquire spectra at elevated temperatures (e.g., 40°C) to simplify signals .

- Impurity analysis: Compare with LC-MS data to rule out diastereomers or regioisomers.

- 2D NMR: Use HSQC or NOESY to resolve overlapping aromatic signals .

Advanced: What scale-up challenges arise in multi-gram syntheses of this compound?

Answer:

- Exothermicity: Boc anhydride additions generate heat; use jacketed reactors with controlled cooling .

- Purification bottlenecks: Replace column chromatography with crystallization (e.g., hexane/EtOAc recrystallization) .

- Safety: Dust control (per S22/S24/25 guidelines) is critical during solid handling .

Advanced: Can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.